1,5-Diethoxy-2,4-dinitrobenzene
Description
1,5-Diethoxy-2,4-dinitrobenzene (DEDNB) is a nitroaromatic compound synthesized via alkoxylation of 1,5-dichloro-2,4-dinitrobenzene (DCDNB) with ethanol under optimized conditions (n(DCDNB):n(NaOH):n(EtOH) = 1:4:30), achieving a yield of 96.43% and purity of 99.74% . Its structure, confirmed by ¹H NMR, MS, and FTIR, features two ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups on a benzene ring. DEDNB serves as a precursor for synthesizing 4,6-diethoxy phenylenediamine (DEDAB) through catalytic hydrogenation, highlighting its utility in pharmaceutical intermediates .
Properties
Molecular Formula |
C10H12N2O6 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substituents on the benzene ring critically influence physical and chemical properties. Key analogs include:
Substituent Effects :
- Electron-Donating Groups (e.g., ethoxy, methoxy): Reduce electrophilicity of the aromatic ring compared to electron-withdrawing groups (e.g., -Cl, -NO₂).
- Halogens (e.g., -Cl, -F) : Increase reactivity in nucleophilic substitution (e.g., CDNB in GST assays ). Fluorinated derivatives like DFDNB are used in peptide cross-linking due to their bifunctional reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
